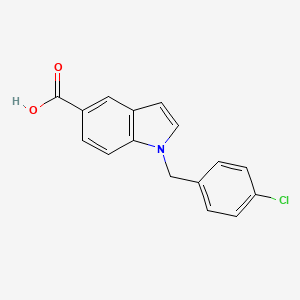

1-(4-chlorobenzyl)-1H-indole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chlorobenzyl)-1H-indole-5-carboxylic acid (CBIA) is an organic compound that belongs to the class of compounds known as indoles. It is a white crystalline solid with a melting point of 80°C. CBIA is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research efforts have focused on synthesizing and characterizing compounds related to 1-(4-chlorobenzyl)-1H-indole-5-carboxylic acid to explore their chemical properties and potential applications. For example, a series of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids were synthesized using 1H-indole-2-carboxylic acids as core compounds. The chemical structures of these intermediates and products were confirmed through various spectroscopic methods. Molecular docking studies predicted their binding interactions with target proteins like EGFR, indicating potential applications in drug discovery (Ganga Reddy et al., 2022).

Molecular Docking and Pharmacological Evaluation

Research also includes the design, synthesis, and pharmacological evaluation of indole derivatives for their potential as drug candidates. For instance, compounds have been developed and assessed for their anti-inflammatory activities and interactions with metal ions like Zn(II), Cd(II), and Pt(II). These studies involve complexation with anti-inflammatory drugs to synthesize and characterize complexes, demonstrating higher antibacterial and growth inhibitory activity compared to the parent ligands or platinum(II) diamine compounds (Dendrinou-Samara et al., 1998).

Optimization for Receptor Antagonism

Further research efforts are directed towards optimizing chemical functionalities of indole derivatives for improved receptor antagonism. For example, studies on indole acetamide derivatives have been conducted for anti-inflammatory drug design, involving molecular docking analysis to target cyclooxygenase domains, confirming their potential as anti-inflammatory agents (Al-Ostoot et al., 2020).

Synthesis for Heterocyclic Compounds

The synthesis of heterocyclic compounds using indole-3-carboxylic acids showcases the versatility of these compounds in producing a wide range of chemically and biologically significant molecules. Techniques such as palladium-catalyzed oxidative coupling have been applied to produce highly substituted indole, dibenzofuran, and benzofuran derivatives, some of which exhibit solid-state fluorescence, indicating their potential applications in material science and organic electronics (Yamashita et al., 2009).

Antibacterial and Antifungal Activities

Indole-2-carboxylic acid derivatives have been synthesized and screened for their antibacterial and antifungal activities. These studies aim to identify new compounds with significant therapeutic potential against various microbial pathogens, comparing their activities with standard drugs like Ampicillin and Nystatin. The synthesized compounds exhibited noteworthy antibacterial and moderate antifungal activities, suggesting their potential for further development into potent antimicrobial agents (Raju et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 1-(4-chlorobenzyl)-1H-indole-5-carboxylic acid is the multidrug resistance-associated protein 1 (MRP1) . MRP1 is a protein that plays a crucial role in the efflux of drugs and xenobiotics out of cells, contributing to multidrug resistance in cancer cells .

Mode of Action

This compound acts as a putative inhibitor of MRP1 . By inhibiting MRP1, the compound can potentially increase the intracellular concentration of certain drugs, enhancing their therapeutic efficacy .

Biochemical Pathways

Given its inhibitory action on mrp1, it can be inferred that the compound affects the drug efflux pathways in cells .

Pharmacokinetics

It is soluble in dmso , suggesting that it may have good bioavailability

Result of Action

The inhibition of MRP1 by this compound can result in increased intracellular concentrations of certain drugs . This can enhance the effectiveness of these drugs, particularly in cancer cells that have developed drug resistance .

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]indole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-14-4-1-11(2-5-14)10-18-8-7-12-9-13(16(19)20)3-6-15(12)18/h1-9H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVUBHQFNYQJLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2860664.png)

![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860670.png)

![8-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860671.png)

![Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide](/img/structure/B2860673.png)

![8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane](/img/structure/B2860674.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2860678.png)

![(2Z)-3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2860679.png)

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2860680.png)

![2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2860687.png)